molecular formula C11H11ClO B13103024 3-(2-Chlorophenyl)cyclopentanone

3-(2-Chlorophenyl)cyclopentanone

Cat. No.: B13103024
M. Wt: 194.66 g/mol
InChI Key: MDVFUPOJJJSPOY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11ClO It is a cyclopentanone derivative where a 2-chlorophenyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(2-Chlorophenyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)cyclopentanone depends on its specific application.

Biological Activity

3-(2-Chlorophenyl)cyclopentanone is a compound that has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanone ring substituted with a chlorophenyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H11_{11}ClO
  • Molecular Weight : 210.66 g/mol

This compound's unique structure contributes to its diverse interactions within biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various cyclopentanone derivatives, it was found that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong antibacterial potential .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound may reduce inflammation and could be beneficial in treating inflammatory diseases .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound. In a mouse model of Alzheimer’s disease (5xFAD mice), this compound was shown to attenuate memory impairment by inhibiting amyloid plaque formation. Behavioral tests, such as the Barnes maze test, indicated improved cognitive function in treated mice compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, contributing to its neuroprotective effects.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which may help mitigate oxidative stress in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation was conducted on the efficacy of this compound against resistant bacterial strains. The study involved isolating bacterial samples from patients and testing them against various concentrations of the compound. Results indicated a significant reduction in bacterial growth at concentrations above 16 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotection in Alzheimer's Model

In a controlled laboratory setting, researchers administered this compound to transgenic mice exhibiting Alzheimer’s pathology. The results showed a marked decrease in amyloid-beta plaque deposition in the brain tissues compared to untreated controls, suggesting its role in modulating disease progression .

Research Findings Summary Table

Activity Mechanism Model/System Key Findings
AntimicrobialInhibition of bacterial growthClinical isolatesMIC = 32 µg/mL for E. coli
Anti-inflammatoryCytokine production inhibitionMacrophage cell linesReduced TNF-α and IL-6 levels
NeuroprotectiveAmyloid plaque inhibition5xFAD transgenic miceImproved memory function

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

3-(2-chlorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11ClO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2

InChI Key

MDVFUPOJJJSPOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2Cl

Origin of Product

United States

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